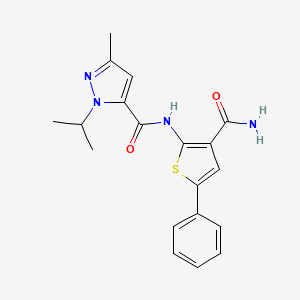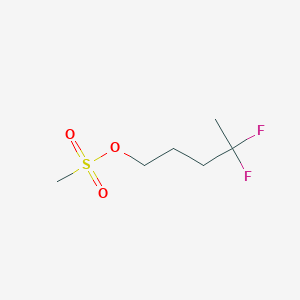
4,4-Difluoropentyl methanesulfonate
Übersicht
Beschreibung
“4,4-Difluoropentyl methanesulfonate” is a chemical compound with the molecular formula C6H12F2O3S . It has a molecular weight of 202.22 . The compound is stored at room temperature and is available in liquid form .
Molecular Structure Analysis
The InChI code for “4,4-Difluoropentyl methanesulfonate” is 1S/C6H12F2O3S/c1-6(7,8)4-3-5-11-12(2,9)10/h3-5H2,1-2H3 . This indicates the presence of carbon ©, hydrogen (H), fluorine (F), oxygen (O), and sulfur (S) in the compound.
Physical And Chemical Properties Analysis
“4,4-Difluoropentyl methanesulfonate” is a liquid at room temperature . More detailed physical and chemical properties were not found in the search results.
Wissenschaftliche Forschungsanwendungen
Microbial Metabolism of Methanesulfonic Acid Methanesulfonic acid acts as a key intermediate in the biogeochemical cycling of sulfur and is utilized by diverse aerobic bacteria as a source of sulfur for growth. Its metabolic pathways highlight the ecological and environmental significance of methanesulfonate derivatives (Kelly & Murrell, 1999).
Improving LiMn2O4 Cathode Stability The use of methanesulfonic acid derivatives as electrolyte additives in lithium-ion batteries demonstrates their role in enhancing the performance and lifespan of energy storage devices. For instance, Methanesulfonic acid 2,2,3,3-tetrafluoropropyl improves the interfacial stability of LiMn2O4 cathodes, showcasing potential applications in battery technology (Huang et al., 2018).
Synthesis of Fluorinated Compounds Research into the synthesis of fluorinated beta-ketosulfones and gem-disulfones via nucleophilic fluoroalkylation represents a critical area of chemical synthesis. These methods allow for the preparation of complex fluorinated molecules, potentially including 4,4-Difluoropentyl methanesulfonate, and have broad implications in medicinal chemistry and materials science (Ni, Zhang, & Hu, 2009).
Electrochemical Processes and Environmental Benefits Methanesulfonic acid and its derivatives play a crucial role in electrochemical processes, including electroplating and polymer synthesis. Their use is favored due to low toxicity, high solubility of metal methanesulfonates, and the environmentally friendly nature of the processes they enable (Gernon et al., 1999).
Synthesis of Polysulfates and Polysulfonates The catalysis of sulfur(VI) fluoride exchange reactions for synthesizing polysulfates and polysulfonates showcases the chemical versatility and application of sulfonic acid derivatives in creating polymers with exceptional mechanical properties, indicating potential industrial applications (Gao et al., 2017).
Wirkmechanismus
Target of Action
It is known that methanesulfonate esters, a group to which this compound belongs, are biological alkylating agents .
Mode of Action
Methanesulfonate esters, including 4,4-Difluoropentyl methanesulfonate, act as alkylating agents. Their alkyl-oxygen bonds undergo fission and react within the intracellular milieu . The structure of the alkyl group of these esters may vary around the carbon atom adjacent to the oxygen atom where fission is likely to occur .
Safety and Hazards
The safety information for “4,4-Difluoropentyl methanesulfonate” includes several hazard statements: H302, H341, H351, H361 . These indicate that the compound may be harmful if swallowed, may cause genetic defects, may cause cancer, and may damage fertility or the unborn child . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Zukünftige Richtungen
While specific future directions for “4,4-Difluoropentyl methanesulfonate” were not found, there is ongoing research into the use of sulfonate salts for modifying the physicochemical properties of active pharmaceutical ingredients . This suggests potential future applications in the pharmaceutical industry.
Eigenschaften
IUPAC Name |
4,4-difluoropentyl methanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12F2O3S/c1-6(7,8)4-3-5-11-12(2,9)10/h3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBOCSVPVBRVTKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCOS(=O)(=O)C)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12F2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4-Difluoropentyl methanesulfonate | |
Synthesis routes and methods
Procedure details











Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-benzyl-1-[3-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2379134.png)
![(5-methylpyrazin-2-yl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2379138.png)
![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-1-naphthamide](/img/structure/B2379139.png)
![methyl 4-[[(E)-2-phenylethenyl]sulfonylamino]benzoate](/img/structure/B2379141.png)
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-4-(1H-pyrazol-1-yl)benzenesulfonamide](/img/structure/B2379142.png)
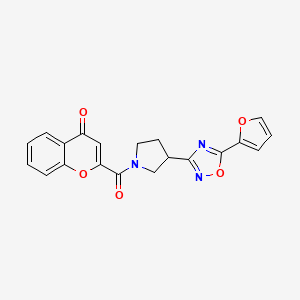
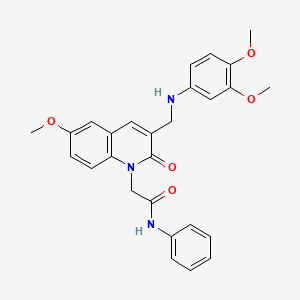
![7-(Difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carbonyl chloride](/img/structure/B2379147.png)
![1-[[4-(1-Methylethyl)phenyl]methylene]-3-thioxopyrazolidinium inner salt](/img/structure/B2379148.png)

![Ethyl 2-(4,6,7,8-tetramethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetate](/img/structure/B2379151.png)
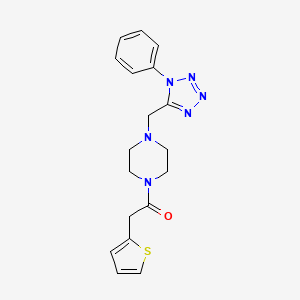
![3-[3-(Trifluoromethyl)phenyl]-1,2,4-thiadiazol-5-amine](/img/structure/B2379155.png)
